
1-(methylsulfonyl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfonyl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H22N2O6S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
- Trimethoprim as a Potentiator of Sulphonamides : Trimethoprim, chemically related to "1-(methylsulfonyl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide", is used to enhance the antibacterial activity of sulphonamides. This combination has been successful in treating infections caused by sulphonamide-resistant organisms (Csonka & Knight, 1967).
Antiarrhythmic Properties
- Class III Antiarrhythmic Activity : Certain compounds, including those with a structure similar to the mentioned compound, show potent Class III antiarrhythmic activity, influencing cardiac rhythm without affecting conduction (Ellingboe et al., 1992).
Carbonic Anhydrase Inhibition
- Inhibition of Carbonic Anhydrases : Sulfonamide-based compounds, which have structural similarities with the compound , have been shown to effectively inhibit carbonic anhydrase isozymes, with implications in medical applications like glaucoma treatment (Supuran et al., 2013).
Ophthalmologic Applications
- Penetration into the Aqueous Humour : Trimethoprim, structurally related to the compound, has been found to effectively penetrate the blood-aqueous barrier in the eye, suggesting potential ophthalmologic applications (Pohjanpelto et al., 1974).
Cardiac Protection
- Na+/H+ Antiporter Inhibition : Derivatives of the compound demonstrate potential in cardiac protection, particularly in acute myocardial infarction, by inhibiting the Na+/H+ exchanger (Baumgarth et al., 1997).
Insecticidal Applications
- Activity Against Lepidopterous Insect Pests : Flubendiamide, a compound containing elements similar to the given compound, is highly active against lepidopterous pests, indicating potential in pest management (Tohnishi et al., 2005).
Synthesis Applications
- Synthesis of Beta-amino and Alpha,beta-diamino Esters : The compound's structure allows for the synthesis of beta-amino and alpha,beta-diamino esters, useful in various chemical processes (Couturier et al., 2006).
Properties
IUPAC Name |
1-methylsulfonyl-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-21-12-5-10(6-13(22-2)14(12)23-3)7-16-15(18)11-8-17(9-11)24(4,19)20/h5-6,11H,7-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJPXWHYSARIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2CN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
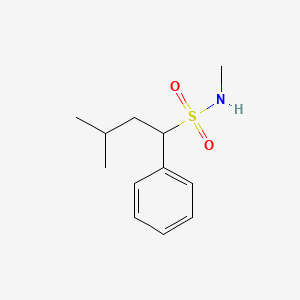
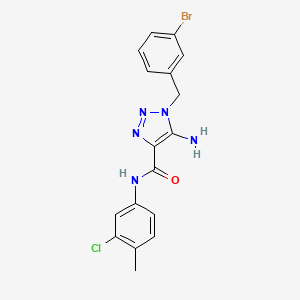


![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2829472.png)
![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)
![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2829478.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2829480.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2829481.png)
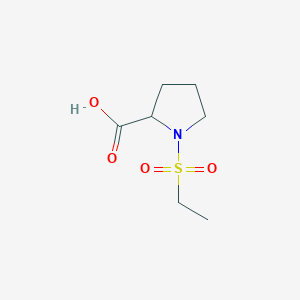
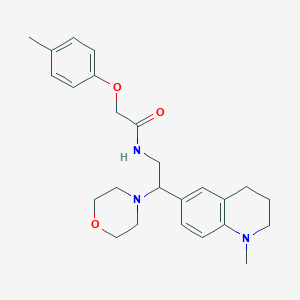
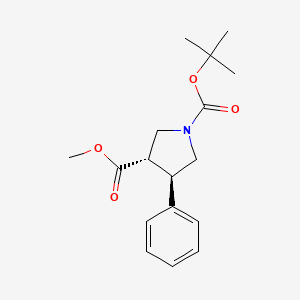
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2829490.png)
